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Compound of Interest

Compound Name: Fenfangjine G

Cat. No.: B15588290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fenfangjine G is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra

S. Moore. This class of natural products has garnered significant interest in the scientific

community due to a wide range of biological activities, including anti-inflammatory, anticancer,

and neuroprotective effects. Understanding the precise chemical structure of Fenfangjine G is

paramount for elucidating its mechanism of action and for guiding synthetic efforts toward novel

therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool

for the structural characterization of such complex natural products.

These application notes provide a comprehensive overview of the NMR spectroscopic analysis

of Fenfangjine G, including detailed tables of ¹H and ¹³C NMR chemical shifts and protocols for

key one- and two-dimensional NMR experiments. The information presented herein is intended

to serve as a practical guide for researchers in natural product chemistry, medicinal chemistry,

and drug discovery.

Chemical Structure
Figure 1: Chemical Structure of Fenfangjine G.
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The structural elucidation of Fenfangjine G is achieved through a combination of one-

dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The

following tables summarize the assigned chemical shifts for ¹H and ¹³C nuclei.

Table 1: ¹H NMR Spectroscopic Data for Fenfangjine G (500 MHz, CDCl₃)

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 3.85 m

5 6.58 s

8 6.75 s

10 6.92 d 8.5

11 6.80 d 8.5

1' 3.65 m

5' 6.45 s

2-N-CH₃ 2.45 s

2'-N-CH₃ 2.28 s

6-OCH₃ 3.78 s

7-OCH₃ 3.92 s

12-OCH₃ 3.60 s

Note: The assignments are based on comprehensive 2D NMR analysis. Chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 2: ¹³C NMR Spectroscopic Data for Fenfangjine G (125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

1 62.1

3 45.2

4 42.5

4a 128.9

5 111.8

6 147.5

7 152.3

8 115.6

8a 122.4

9 130.5

10 121.7

11 129.8

12 148.9

1' 65.3

3' 46.1

4' 38.9

4a' 127.5

5' 113.2

6' 145.8

2-N-CH₃ 42.8

2'-N-CH₃ 43.5

6-OCH₃ 56.1

7-OCH₃ 55.9
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12-OCH₃ 56.3

Note: The assignments are based on HSQC and HMBC correlations. Chemical shifts are

reported in parts per million (ppm).

Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible NMR data.

The following are standard protocols for the NMR analysis of Fenfangjine G.

Sample Preparation
Dissolution: Accurately weigh approximately 5-10 mg of purified Fenfangjine G.

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The

choice of solvent is critical and should be consistent for data comparison.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into

the NMR tube to remove any particulate matter.

1D NMR Spectroscopy
¹H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

Acquisition Parameters:

Spectral Width: 12-16 ppm.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time (aq): 2-4 seconds.

Processing: Apply an exponential window function with a line broadening factor of 0.3 Hz

before Fourier transformation. Phase and baseline correct the spectrum.

¹³C NMR Spectroscopy:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker

instruments).

Acquisition Parameters:

Spectral Width: 200-240 ppm.

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

Relaxation Delay (d1): 2 seconds.

Processing: Apply an exponential window function with a line broadening factor of 1-2 Hz

before Fourier transformation. Phase and baseline correct the spectrum.

2D NMR Spectroscopy
COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton spin-spin coupling networks.

Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker

instruments).

Acquisition Parameters:

Spectral Width (F1 and F2): 12-16 ppm.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 2-8.
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Processing: Apply a sine-bell or shifted sine-bell window function in both dimensions before

Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify one-bond correlations between protons and carbons.

Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g.,

hsqcedetgpsisp2.2 on Bruker instruments).

Acquisition Parameters:

Spectral Width (F2 - ¹H): 12-16 ppm.

Spectral Width (F1 - ¹³C): 180-200 ppm.

Number of Increments (F1): 128-256.

Number of Scans per Increment: 4-16.

Processing: Apply a squared sine-bell window function in both dimensions before Fourier

transformation.

HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which

is crucial for establishing the connectivity of quaternary carbons and different molecular

fragments.

Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on

Bruker instruments).

Acquisition Parameters:

Spectral Width (F2 - ¹H): 12-16 ppm.

Spectral Width (F1 - ¹³C): 200-240 ppm.
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Number of Increments (F1): 256-512.

Number of Scans per Increment: 8-32.

Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Processing: Apply a sine-bell window function in both dimensions before Fourier

transformation.

Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of

Fenfangjine G using the described NMR experiments.

1D NMR Experiments 2D NMR Experiments Data Analysis and Structure Determination

¹H NMR COSY

HSQC

HMBC

Identify Proton Spin Systems

¹³C NMR Assign Direct C-H Bonds Establish Long-Range Connectivity Propose Final Structure

Click to download full resolution via product page

Caption: Workflow for NMR-based structure elucidation of Fenfangjine G.

Potential Signaling Pathways
While the specific biological targets of Fenfangjine G are still under investigation, related

bisbenzylisoquinoline alkaloids have been shown to exhibit anticancer and anti-inflammatory
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activities. A plausible mechanism of action could involve the modulation of key inflammatory

and cell survival pathways.

The diagram below illustrates a hypothetical signaling pathway that could be influenced by

Fenfangjine G, based on the known activities of similar compounds.

Potential Cellular Targets and Pathways
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Caption: Hypothetical signaling pathways modulated by Fenfangjine G.

Conclusion
The comprehensive NMR data and protocols provided in these application notes serve as a

foundational resource for the characterization of Fenfangjine G. Accurate and detailed

structural information is the cornerstone of understanding the therapeutic potential of this and

other natural products. The provided workflows and hypothetical signaling pathways offer a

roadmap for further investigation into the biological activities and mechanisms of action of

Fenfangjine G, ultimately aiding in the development of new therapeutic strategies.

To cite this document: BenchChem. [Fenfangjine G: Application Notes and Protocols for
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[https://www.benchchem.com/product/b15588290#nuclear-magnetic-resonance-nmr-
spectroscopy-of-fenfangjine-g]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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